2,1,3-Benzothiadiazole-4,7-dicarboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a benzothiadiazole ring fused with two carboxylic acid groups. The molecular formula is , and it has a molecular weight of approximately 224.20 g/mol. This compound is notable for its electron-deficient nature due to the presence of nitrogen and sulfur in the ring, which enhances its reactivity and potential applications in various fields, including materials science and organic electronics .
The chemical behavior of 2,1,3-benzothiadiazole-4,7-dicarboxylic acid is influenced by its functional groups. It can undergo various reactions:
Research indicates that 2,1,3-benzothiadiazole derivatives exhibit various biological activities, including:
Several methods are employed for synthesizing 2,1,3-benzothiadiazole-4,7-dicarboxylic acid:
The unique properties of 2,1,3-benzothiadiazole-4,7-dicarboxylic acid make it suitable for various applications:
Studies on the interactions of 2,1,3-benzothiadiazole-4,7-dicarboxylic acid with biological molecules reveal insights into its binding affinities and mechanisms of action. For example:
Several compounds share structural similarities with 2,1,3-benzothiadiazole-4,7-dicarboxylic acid. Here are a few notable examples:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
2,1,3-Benzothiadiazole | Contains a single thiadiazole ring without carboxylic groups | Less polar than the dicarboxylic derivative |
Benzothiazole | Similar aromatic structure but lacks nitrogen-sulfur fusion | More stable and less reactive |
5-Methyl-2,1,3-benzothiadiazole | Methyl substitution on the benzothiadiazole ring | Altered electronic properties affecting reactivity |
2-Hydroxybenzothiadiazole | Hydroxyl group substitution | Enhanced solubility and potential biological activity |
The uniqueness of 2,1,3-benzothiadiazole-4,7-dicarboxylic acid lies in its dual carboxylic acid functionality combined with the electron-deficient benzothiadiazole core. This combination enhances its reactivity and broadens its applicability across various fields compared to its analogs.